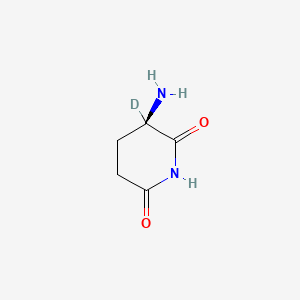
(3R)-3-amino-3-deuterio-piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-deuterio-piperidine-2,6-dione is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring with an amino group and a deuterium atom, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-deuterio-piperidine-2,6-dione typically involves the introduction of an amino group and a deuterium atom into a piperidine ring. One common method involves the use of deuterated reagents in a multi-step synthesis process. The reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-amino-3-deuterio-piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-amino-3-deuterio-piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-3-deuterio-piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The amino group and deuterium atom play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-amino-3-hydroxy-piperidine-2,6-dione
- (3R)-3-amino-3-methyl-piperidine-2,6-dione
- (3R)-3-amino-3-ethyl-piperidine-2,6-dione
Uniqueness
(3R)-3-amino-3-deuterio-piperidine-2,6-dione is unique due to the presence of a deuterium atom, which can influence its chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research applications.
Eigenschaften
Molekularformel |
C5H8N2O2 |
|---|---|
Molekulargewicht |
129.14 g/mol |
IUPAC-Name |
(3R)-3-amino-3-deuteriopiperidine-2,6-dione |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1/i3D |
InChI-Schlüssel |
NPWMTBZSRRLQNJ-STYRNQDBSA-N |
Isomerische SMILES |
[2H][C@]1(CCC(=O)NC1=O)N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



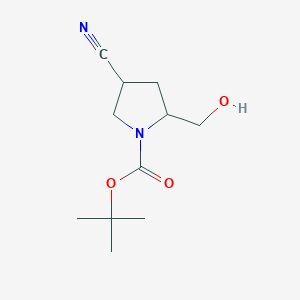
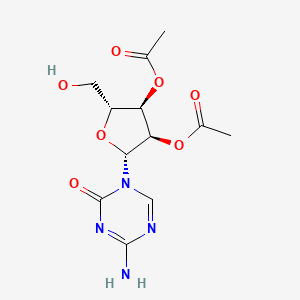
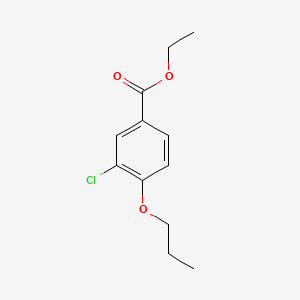

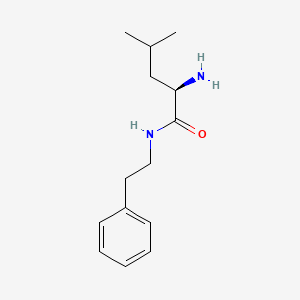
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
![Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)

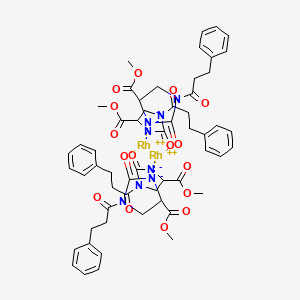
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)
